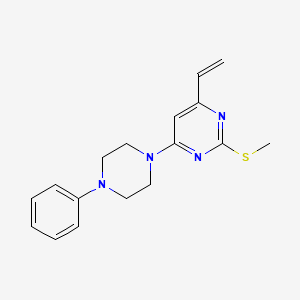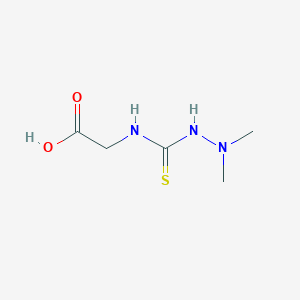
Methanamine;methyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Methanamine;methyl carbamate can be synthesized by reacting liquid methylamine with supercritical carbon dioxide (CO₂). The structure of the resulting compound can be refined by single-crystal X-ray diffraction . Another method involves the reaction of methanol and urea, which produces methyl carbamate along with ammonia as a byproduct . Industrial production methods often involve the use of dimethyl carbonate or methyl chloroformate as starting materials .
Analyse Des Réactions Chimiques
Methanamine;methyl carbamate undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It reacts with aromatic aldehydes in the absence of solvent to form imines with high selectivity and yield.
Common Reagents and Conditions: The compound is reactive towards carbon dioxide and can form alkyl ammonium carbamate salts.
Major Products: The primary products of these reactions include imines and various carbamate derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of methanamine;methyl carbamate involves its interaction with carbon dioxide to form alkyl ammonium carbamate salts. These salts can dissociate into parent amines and carbon dioxide under external stimuli . The compound’s reactivity towards aromatic aldehydes leads to the formation of imines, which are significant in various chemical processes .
Comparaison Avec Des Composés Similaires
Methanamine;methyl carbamate can be compared with other similar compounds such as:
Ethyl carbamate: Unlike methyl carbamate, ethyl carbamate is known to be mutagenic in certain tests.
N-Methyl carbamates: These compounds are widely used as insecticides and have anticholinesterase activity without cumulative effects.
Carbamates as Protecting Groups: Carbamates like t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz) are used as protecting groups for amines in peptide synthesis.
This compound stands out due to its high reactivity and efficiency as an alternative to toxic methylamine, making it valuable in various industrial and scientific applications .
Propriétés
Numéro CAS |
568572-44-1 |
|---|---|
Formule moléculaire |
C3H10N2O2 |
Poids moléculaire |
106.12 g/mol |
Nom IUPAC |
methanamine;methyl carbamate |
InChI |
InChI=1S/C2H5NO2.CH5N/c1-5-2(3)4;1-2/h1H3,(H2,3,4);2H2,1H3 |
Clé InChI |
RDZPTECJBXIQHH-UHFFFAOYSA-N |
SMILES canonique |
CN.COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


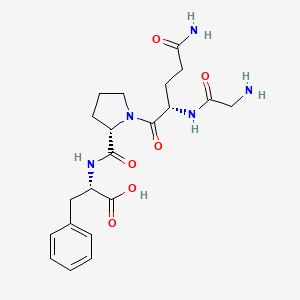
![4,4'-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol](/img/structure/B14212414.png)
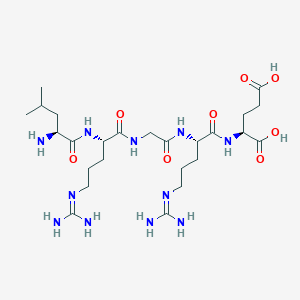
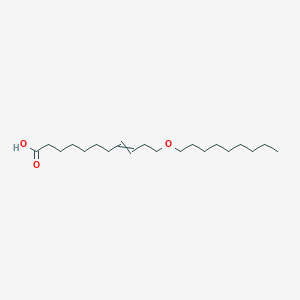
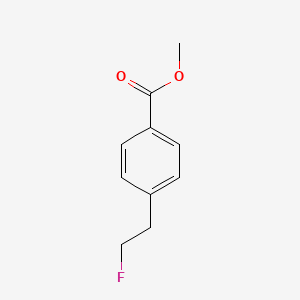
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)

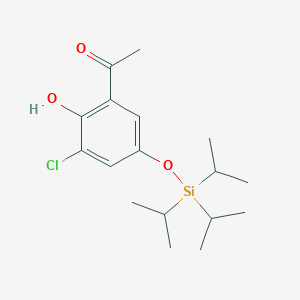



![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
